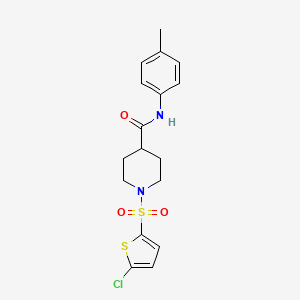
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(p-tolyl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory effects, supported by various research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a chlorothiophenesulfonyl group and a p-tolyl moiety. The structural formula can be represented as follows:
This configuration is crucial for its biological interactions and therapeutic potential.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. Studies have shown efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A study highlighted that derivatives of piperidine with sulfonyl groups demonstrated significant inhibition of bacterial growth, suggesting a mechanism likely involving disruption of bacterial cell wall synthesis or function .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .
3. Anticancer Properties
This compound has shown promise in cancer therapy. Various studies have reported its cytotoxic effects on cancer cell lines, including those from breast and lung cancers. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's and managing urea cycle disorders .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Antibacterial Efficacy : A study tested the antibacterial effects against multi-drug resistant strains, revealing that the compound significantly inhibited growth at low concentrations.
- Anti-inflammatory Mechanism : In vivo studies demonstrated reduced edema in animal models when treated with the compound, confirming its anti-inflammatory properties.
- Cytotoxicity Assessment : The compound was tested on various cancer cell lines, showing selective cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index.
Data Tables
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-2-4-14(5-3-12)19-17(21)13-8-10-20(11-9-13)25(22,23)16-7-6-15(18)24-16/h2-7,13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJJMVUFYBVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














